molecular formula C13H10N2O3 B11869336 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one CAS No. 67832-79-5

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one

Cat. No.: B11869336
CAS No.: 67832-79-5
M. Wt: 242.23 g/mol
InChI Key: DDGHTYMNCVOYRD-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one is a chemical compound with a complex structure that includes a benzopyran ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the benzopyran ring, followed by the introduction of the imidazole moiety. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-3-(1H-imidazol-5-yl)-4H-chromen-4-one: A closely related compound with similar structural features.

    6-Methyl-4H-1-benzopyran-4-one: Shares the benzopyran core but lacks the imidazole moiety.

Uniqueness

7-Hydroxy-3-(1H-imidazol-5-yl)-6-methyl-4H-1-benzopyran-4-one is unique due to the presence of both the imidazole and benzopyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

67832-79-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

7-hydroxy-3-(1H-imidazol-5-yl)-6-methylchromen-4-one

InChI

InChI=1S/C13H10N2O3/c1-7-2-8-12(3-11(7)16)18-5-9(13(8)17)10-4-14-6-15-10/h2-6,16H,1H3,(H,14,15)

InChI Key

DDGHTYMNCVOYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)OC=C(C2=O)C3=CN=CN3

Origin of Product

United States

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